Methyl 2-(bromomethyl)-3-ethoxybenzoate
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Overview
Description
Methyl 2-(bromomethyl)-3-ethoxybenzoate: is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid and contains a bromomethyl group and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)-3-ethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-ethoxybenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include methyl derivatives and alcohols.
Scientific Research Applications
Chemistry: Methyl 2-(bromomethyl)-3-ethoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules. It serves as a precursor for the development of drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-ethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The ethoxy group can also influence the compound’s reactivity by stabilizing intermediates and transition states .
Comparison with Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but lacks the ethoxy group.
Methyl bromoacetate: Contains a bromomethyl group but differs in the position and nature of the substituents on the benzene ring
Uniqueness: Methyl 2-(bromomethyl)-3-ethoxybenzoate is unique due to the presence of both bromomethyl and ethoxy groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-ethoxybenzoate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-10-6-4-5-8(9(10)7-12)11(13)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
QTWIEYHWLNDIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CBr)C(=O)OC |
Origin of Product |
United States |
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